5-Fluoro-2-hydroxy-4-methylpyridine
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Overview
Description
5-Fluoro-2-hydroxy-4-methylpyridine: is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-4-methylpyridine typically involves the fluorination of 2-hydroxy-4-methylpyridine. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-hydroxy-4-methylpyridine is treated with a fluorinating agent such as sodium tetrafluoroborate (NaBF4) or hydrogen fluoride (HF) to introduce the fluorine atom at the 5-position .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-oxo-4-methylpyridine
Reduction: Formation of this compound derivatives
Substitution: Formation of 5-substituted-2-hydroxy-4-methylpyridine derivatives
Scientific Research Applications
Chemistry: 5-Fluoro-2-hydroxy-4-methylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are often used as probes to study enzyme mechanisms and protein-ligand interactions. The fluorine atom can act as a reporter group in NMR spectroscopy, providing insights into molecular dynamics and interactions .
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it an important intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 5-Fluoro-2-methylpyridine
- 2-Hydroxy-4-methylpyridine
Comparison: 5-Fluoro-2-hydroxy-4-methylpyridine is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties. For example, the hydroxyl group can enhance solubility and reactivity, while the fluorine atom can increase metabolic stability and binding affinity .
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFIWWLBDDFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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